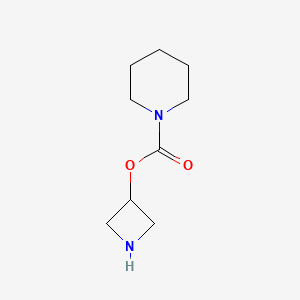

Azetidin-3-yl piperidine-1-carboxylate

Description

Properties

IUPAC Name |

azetidin-3-yl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJAYSNDMGCMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aza-Michael Addition and Coupling Reactions

According to recent synthetic studies, the azetidine moiety can be introduced to piperidine derivatives through aza-Michael addition reactions, yielding the desired substituted azetidine-piperidine compounds with moderate to good yields (61-75%) depending on the amine used.

Use of 1-Azabicyclo[1.1.0]butane (ABB) as a Key Intermediate

A highly efficient and streamlined synthetic route involves the use of 1-azabicyclo[1.1.0]butane (ABB), which forms the azetidine ring via intramolecular amination steps. This method enables rapid synthesis of 1,3-disubstituted azetidines, including protected azetidine derivatives.

- The ABB intermediate is generated in situ from precursors such as allylamine and bromine in ethanol.

- Subsequent reaction with electrophiles like Boc2O (tert-butoxycarbonyl anhydride) allows installation of protecting groups.

- This method yields protected 3-haloazetidines in high yields (~81%) on gram scale and serves as a versatile platform for further functionalization.

Carbamate Formation via Coupling with tert-Butyl Chloroformate

The carbamate linkage is commonly introduced by reacting the piperidine nitrogen with tert-butyl chloroformate or similar reagents to form the tert-butyl carbamate group.

Halogenation and Subsequent Functionalization

Halogenated azetidine intermediates, such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, can be prepared via sulfonylation followed by substitution reactions.

- Sulfonylation reagents include para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride.

- Halogenation is achieved using fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine.

- These intermediates allow further substitution or coupling reactions to introduce the piperidine moiety or other functional groups.

Comparative Table of Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aza-Michael addition with piperidine | Azetidine precursor + piperidine, mild heating | 75 | Direct formation of 1-(azetidin-3-yl)piperidine |

| ABB ring formation and Boc protection | Allylamine + Br2 in EtOH, PhLi, Boc2O | 81 | Gram-scale, versatile intermediate |

| Carbamate formation | Piperidine + tert-butyl chloroformate, base | N/A | Forms tert-butyl carbamate linkage |

| Halogenation of azetidine | Sulfonyl chloride + fluorinating agents | N/A | Enables further functionalization |

Detailed Experimental Insights

- The ABB method allows a one-pot synthesis of azetidine rings, which can then be selectively protected and halogenated for subsequent coupling.

- The aza-Michael addition approach is straightforward and effective for coupling azetidine moieties to piperidine under relatively mild conditions, with yields up to 75%.

- The carbamate formation step is crucial for stability and biological activity, commonly achieved by reacting piperidine nitrogen with tert-butyl chloroformate in the presence of a base.

- Halogenated intermediates provide a flexible platform for introducing various substituents, enhancing the compound’s chemical diversity and potential biological applications.

Summary of Research Findings

- The combination of the ABB-based ring synthesis and aza-Michael addition provides efficient and scalable routes to this compound derivatives.

- Protecting group strategies such as tert-butyl carbamate are essential for controlling reactivity and facilitating purification.

- The synthetic approaches allow for structural diversification, enabling medicinal chemistry optimization for drug discovery purposes.

- Yields reported in literature range from 61% to 81%, indicating robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-yl piperidine-1-carboxylic acid, while reduction may produce azetidin-3-yl piperidine-1-methanol .

Scientific Research Applications

Azetidin-3-yl piperidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of azetidin-3-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Structural Features

The compound’s defining feature is the azetidine-3-yl group attached to the piperidine ring. Below is a comparison with structurally related compounds:

Pharmacological Potential

- This compound : While direct activity data are absent, its azetidine moiety may enhance binding to targets preferring small, strained rings (e.g., neurotransmitter receptors) .

- Tetrazole-containing analogue : Demonstrated antidiabetic activity with an IC50 of 7.12 μM, attributed to the tetrazole’s carboxylic acid mimicry .

- Tetrahydropyridine derivatives : Exhibit antibacterial and antitumor properties due to aromatic substituents enabling π-π interactions with biological targets .

Key Research Findings and Hypotheses

Conformational Analysis

Binding Affinity Predictions

- Compounds with carboxylate or tetrazole groups (e.g., tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) show strong binding energies (up to –4.5 kcal/mol), suggesting stable receptor interactions . This compound may exhibit similar or improved binding due to its hybrid structure.

Biological Activity

Azetidin-3-yl piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a unique structure that includes both azetidine and piperidine rings. This dual-ring configuration contributes to its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₂ |

| Molecular Weight | 238.30 g/mol |

| Chemical Structure | Structure |

The primary mechanism of action for this compound involves the inhibition of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for various cellular processes, including proliferation and survival, making it a target for therapeutic intervention in cancer and other diseases.

Key Mechanisms:

- Inhibition of MAPK Pathway : Disruption of signaling cascades that lead to cell growth and differentiation.

- Interaction with Enzymes : Potential interactions with enzymes involved in neurotransmitter systems, suggesting applications in neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through studies focusing on cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, likely through the generation of reactive oxygen species (ROS) and subsequent cell cycle arrest .

Case Studies

- Anticancer Activity : A study using MTT assays revealed that azetidin-3-yl piperidine derivatives exhibited cytotoxic effects on cancer cell lines. The most potent derivatives induced apoptosis through ROS generation and cell cycle arrest at the S and G2/M phases .

- Neuropharmacological Effects : Preliminary studies suggest that azetidin-3-yl piperidine derivatives may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Further research is required to elucidate these interactions and their implications for drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic efficacy. As a key intermediate in the synthesis of cobimetinib, its absorption, distribution, metabolism, and excretion (ADME) properties significantly influence the overall pharmacological profile of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.